molecular formula C12H19NO3 B15092382 {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

Cat. No.: B15092382
M. Wt: 225.28 g/mol
InChI Key: NMMRHXLPCQEKCH-UHFFFAOYSA-N
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Description

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a benzyl alcohol derivative featuring a dimethylaminoethoxy substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring. The dimethylamino group introduces basicity, while the methoxy and alcohol groups contribute to hydrogen bonding and polarity.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methanol

InChI

InChI=1S/C12H19NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

NMMRHXLPCQEKCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Synthetic Pathways and Alkylation Reactions

The dimethylaminoethyl ether group is typically introduced via nucleophilic substitution. For example:

  • Williamson Ether Synthesis : Reacting 2-chloro-N,N-dimethylethylamine hydrochloride with a phenolic precursor under basic conditions (e.g., K2_2CO3_3 in acetone at reflux), as demonstrated in the synthesis of structurally related compounds .

  • Key Conditions :

    ParameterValueSource
    SolventAcetone or MeCN
    BaseK2_2CO3_3 or Et3_3N
    TemperatureReflux (~56–80°C)
    Yield74–89%

Functional Group Transformations

The benzyl alcohol moiety enables further derivatization:

  • Oxidation : Catalytic oxidation (e.g., MnO2_2) could convert the alcohol to a ketone or aldehyde.

  • Esterification : Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) would yield esters, enhancing lipophilicity .

  • Protection Strategies : The alcohol may require protection (e.g., silylation) during alkylation steps to prevent side reactions .

Spectroscopic Characterization

Critical spectral data for validation include:

  • 1^11H NMR :

    • Aromatic protons: δ 6.7–7.2 ppm (split due to substituents) .

    • Dimethylamino group: Singlet at δ 2.2–2.5 ppm.

    • Ethoxy chain: δ 3.4–4.1 ppm (OCH2_2CH2_2N) .

  • IR : Broad O–H stretch (~3300 cm1^{-1}), C–O ether (~1250 cm1^{-1}) .

Stability and Reactivity Considerations

  • pH Sensitivity : The dimethylamino group may protonate under acidic conditions, altering solubility.

  • Thermal Stability : Prolonged reflux in polar aprotic solvents (e.g., MeCN) is tolerated .

  • Side Reactions : Over-alkylation at the phenolic oxygen is mitigated by controlled reagent stoichiometry .

Scientific Research Applications

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a complex organic molecule with a phenolic structure and specific functional groups, making it of interest in medicinal chemistry due to its chemical reactivity and potential biological activity. The compound includes a dimethylamino group, an ethoxy group, and a methoxy group, which contribute to its unique properties and allow for various interactions with biological systems.

Pharmaceutical Development

This compound has potential therapeutic effects, making it applicable to pharmaceutical development. Studies exploring the interactions of this compound with biological macromolecules have revealed potential anticancer and anti-inflammatory activity. Its structure allows for the formation of various derivatives with different chemical and biological activities.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
This compoundComplex structure with multiple functional groupsPotential anticancer and anti-inflammatory activity
2-(2-(Dimethylamino)ethoxy)ethanolSimpler structureLacks methoxy group
4-(Dimethylamino)benzaldehydeContains dimethylamino groupDifferent core structure
Pyrido[1,2-a]pyrimidin-4-one derivativesSimilar core structureVarying substituents affecting activity

Mechanism of Action

The mechanism of action of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Isoflavone Derivatives with Aminoethoxy Substituents

Example Compounds :

  • 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10)
  • 7-(2-(Dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (11)

Key Differences :

  • Amino Substituents: Compound 10 and 11 feature bulkier benzyl-derived amino groups instead of dimethylamino.
  • Biological Activity: These isoflavones are dual AChE/BuChE inhibitors (IC₅₀ values in µM range). The dimethylaminoethoxy group in the target compound may offer stronger enzyme interactions due to its smaller size and basicity .

Table 1 : Physicochemical Comparison

Compound Amino Group Melting Point (°C) Purity (HPLC)
Target Compound Dimethylamino Not reported Not reported
Compound 10 Benzyl(methyl)amino 135.0–136.6 98.8%
Compound 11 Dibenzylamino Not reported 98.4%

Ethanolamine Derivatives with Methoxyphenyl Groups

Example Compounds :

  • 2-((3-Amino-4-methoxyphenyl)amino)ethanol ()
  • Ethanol, 2-[[(3-fluoro-4-methoxyphenyl)methyl]amino] ()

Key Differences :

  • Functional Groups: These compounds replace the benzyl alcohol with ethanolamine (NH-CH₂-CH₂-OH) and incorporate fluorine or additional amino groups. The ethanolamine moiety enhances hydrogen bonding capacity but reduces aromatic interactions compared to the target compound’s benzyl alcohol .
  • Biological Implications: Ethanolamine derivatives are often explored for CNS applications. The dimethylaminoethoxy group in the target compound may improve blood-brain barrier penetration due to moderate lipophilicity .

Substituted Benzyl Alcohols with Extended Ether Chains

Example Compounds :

  • {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol ()
  • [3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol ()

Key Differences :

  • In contrast, the target compound’s shorter dimethylaminoethoxy group balances solubility and membrane permeability .
  • Fluorine Substitution : Compound 18’s trifluoroethoxy group enhances metabolic stability and lipophilicity, which could prolong half-life but reduce solubility compared to the target compound .

Table 2 : Structural and Solubility Trends

Compound Substituent logP (Predicted)
Target Compound Dimethylaminoethoxy ~2.5 (basic)
Compound 19 Methoxyethoxyethoxy ~1.8
Compound 18 Trifluoroethoxy ~3.2

Pharmacologically Active Analogs

Example Compound :

  • N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide ()

Key Differences :

  • Oxadiazole Moiety : The presence of a 1,2,4-oxadiazolyl group in this compound introduces additional hydrogen bond acceptors, likely enhancing target affinity (e.g., 5-HT6 receptor antagonism). The target compound lacks this group, suggesting divergent therapeutic applications .
  • Hydrochloride Salt Formation: highlights a hydrochloride salt derivative, which improves solubility.

Biological Activity

Introduction

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a phenolic backbone with several functional groups, including dimethylamino, ethoxy, and methoxy groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{3}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Alkylation Reactions : Utilizing dimethylaminoethyl derivatives.
  • Phenolic Functionalization : Modifying the methoxy and ethoxy groups.
  • Advanced Techniques : Microwave-assisted synthesis or continuous flow chemistry to enhance yields and reduce reaction times.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (PC-3)

In a study evaluating the compound's efficacy against PC-3 cells, it was found to induce apoptosis and cell cycle arrest at specific phases, suggesting a mechanism that involves modulation of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo models have shown that it can significantly reduce markers of inflammation in conditions such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound plays a crucial role in its biological activity. A SAR analysis indicates that modifications to the dimethylamino group can enhance or diminish activity against cancer cells. For instance, increasing the lipophilicity of substituents at the 3 or 4 positions on the aromatic ring tends to favor activity .

CompoundKey FeaturesBiological Activity
This compoundComplex structure with multiple functional groupsAnticancer, anti-inflammatory
2-(2-(Dimethylamino)ethoxy)ethanolSimpler structureLimited activity
4-(Dimethylamino)benzaldehydeContains dimethylamino groupDifferent core structure

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics like cisplatin. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving an animal model of arthritis demonstrated that administration of this compound resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals compared to controls .

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